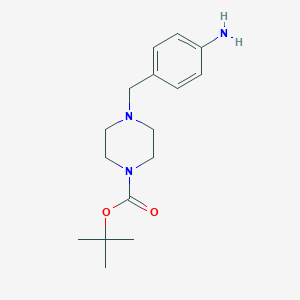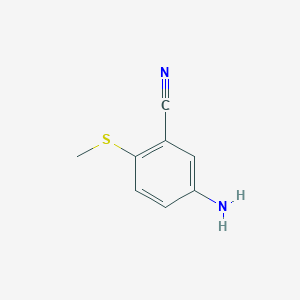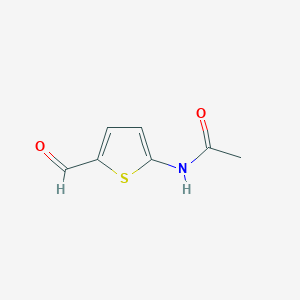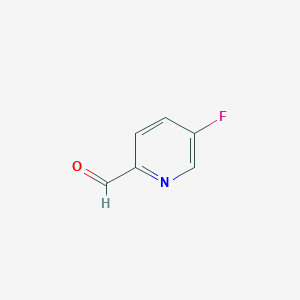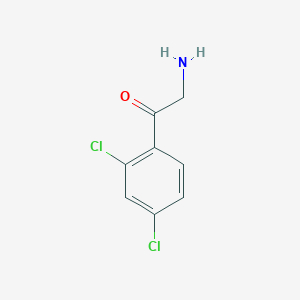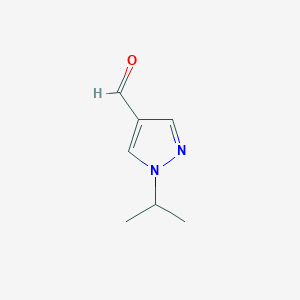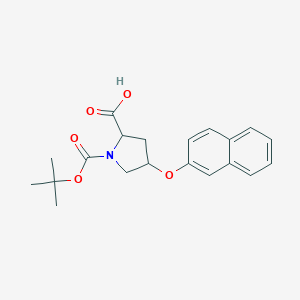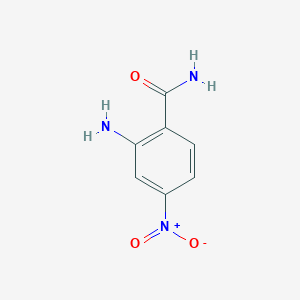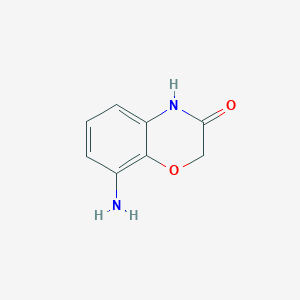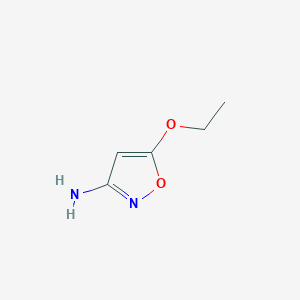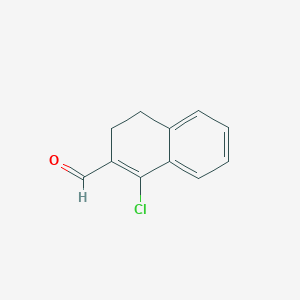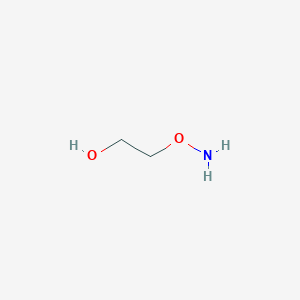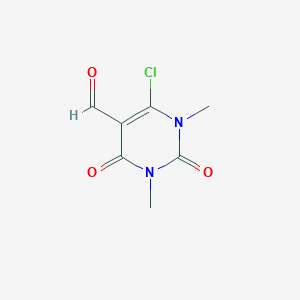
6-Chloro-5-formyl-1,3-dimethyluracil
Vue d'ensemble
Description
6-Chloro-5-formyl-1,3-dimethyluracil is a chemical compound with the empirical formula C7H7ClN2O3 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-formyl-1,3-dimethyluracil is based on the empirical formula C7H7ClN2O3 . The SMILES string representation of the molecule is CN1C(Cl)=C(C=O)C(=O)N©C1=O .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
6-Chloro-5-formyl-1,3-dimethyluracil is involved in the synthesis of a variety of pyrimidine derivatives. For example, it is used as a starting material in the synthesis of 5,6-Dicyano-1,3-dimethyluracil, leading to compounds like 6-butylamino-5-cyano-1,3-dimethyluracil and 3-amino-5,7-dimethylpyrazolo pyrimidine derivatives (Senda, Hirota, & Asao, 1978). Additionally, it reacts with secondary amine derived enamines to produce 5-(acyvinyl)uracil derivatives and influences the configuration of these compounds (Singh et al., 1998).
Photoreactions and Photoproducts
Photoreactions of derivatives of 6-Chloro-5-formyl-1,3-dimethyluracil have been studied extensively. Thermolysis and photolysis of certain 6-azido-1,3-dimethyluracils have been used to prepare fused pyrimidines like isoxazolo and pyrazolo pyrimidines (Hirota et al., 1983). The photocycloaddition of 6-Chloro-1,3-dimethyluracil to polycyclic aromatic hydrocarbons under acidic conditions is another notable example (Seki et al., 2003).
Chemical Transformations and Reactions
6-Chloro-5-formyl-1,3-dimethyluracil undergoes various chemical transformations. For instance, its reaction with dimethylsulfoxonium methylide leads to various derivatives, exhibiting diverse reactivity based on the specific reaction conditions and electrophiles involved (Norris & Shechter, 1999). Furthermore, reactions with primary amines yield 5-alkyliminomethyl-6-amino-1,3-dimethyluracil derivatives, highlighting its versatility in forming different heterocyclic compounds (Clark & Morton, 1974).
Propriétés
IUPAC Name |
4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-9-5(8)4(3-11)6(12)10(2)7(9)13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLJJSSAJXEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313058 | |
| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-formyl-1,3-dimethyluracil | |
CAS RN |
35824-85-2 | |
| Record name | 35824-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

